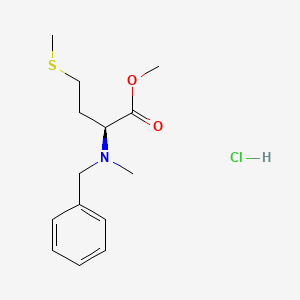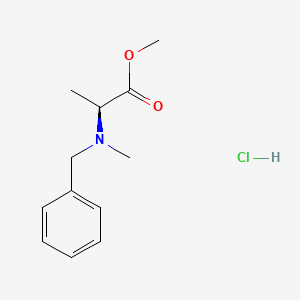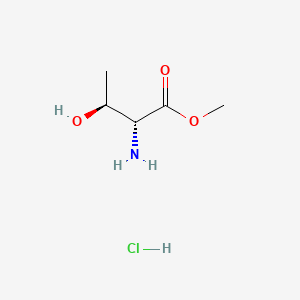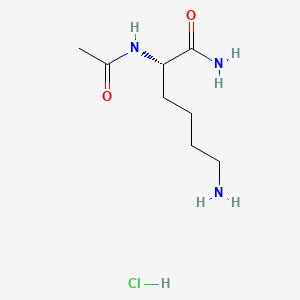
Fmoc-L-炔丙基甘氨酸
描述
Fmoc-L-homopropargylglycine is a non-natural amino acid derivative that features an alkyne functional group. This compound is widely used in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). The presence of the alkyne group allows for further functionalization through click chemistry, making it a versatile building block in the synthesis of complex peptides and proteins .
科学研究应用
Chemistry
Fmoc-L-homopropargylglycine is extensively used in the synthesis of cyclic peptides and other complex molecules. Its alkyne group allows for versatile functionalization, making it a valuable tool in organic synthesis .
Biology
In biological research, this compound is used for metabolic labeling of proteins. It is incorporated into proteins in place of methionine, allowing for the study of protein synthesis and dynamics through click chemistry .
Medicine
The compound’s ability to form stable triazole linkages makes it useful in drug development, particularly in the design of peptide-based therapeutics .
Industry
Fmoc-L-homopropargylglycine is used in the production of specialized peptides and proteins for various industrial applications, including biotechnology and pharmaceuticals .
作用机制
Target of Action
Fmoc-L-homopropargylglycine is primarily used as a building block in the synthesis of peptides . It is an amino acid analog bearing an alkyne side chain . The primary targets of this compound are the peptide chains that are being synthesized .
Mode of Action
The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . This process involves the introduction of an amino acid bearing an alkyne side chain . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Biochemical Pathways
Fmoc-L-homopropargylglycine is involved in the synthesis of cyclic peptides by an alkyne-alkyne Glaser coupling . This process involves Cu (OAc) 2 /pyridine and heating to 60 °C using microwaves . The resulting peptides can have various downstream effects depending on their specific sequences and structures.
Result of Action
The primary result of the action of Fmoc-L-homopropargylglycine is the synthesis of peptides with an incorporated alkyne side chain . These peptides can then be used in further biochemical research, including the study of protein structure and function .
Action Environment
The action of Fmoc-L-homopropargylglycine is influenced by various environmental factors. For example, the efficiency of its incorporation into peptides can be affected by the conditions of the peptide synthesis process, such as the temperature and the presence of other reagents . Furthermore, the stability of the compound can be affected by storage conditions .
生化分析
Biochemical Properties
This property allows it to interact with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is primarily chemical, involving the formation of peptide bonds during the synthesis process .
Cellular Effects
While specific cellular effects of Fmoc-L-homopropargylglycine are not widely documented, it’s known that the compound plays a crucial role in the synthesis of cyclic peptides . These peptides can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Fmoc-L-homopropargylglycine primarily involves its role in peptide synthesis . It exerts its effects at the molecular level through its participation in the formation of peptide bonds . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Fmoc-L-homopropargylglycine is used as a stable building block for peptide synthesis . Over time, it participates in the formation of peptide bonds, contributing to the synthesis of cyclic peptides . Information on the compound’s stability, degradation, and long-term effects on cellular function is not widely available.
Metabolic Pathways
Fmoc-L-homopropargylglycine is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Fmoc-L-homopropargylglycine within cells and tissues are likely related to its role in peptide synthesis . Specific details about its interaction with transporters or binding proteins, or its effects on localization or accumulation, are not widely documented.
Subcellular Localization
Given its role in peptide synthesis, it is likely to be found in areas of the cell where protein synthesis occurs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-homopropargylglycine typically involves multiple steps to ensure high yield and purity. One optimized method includes the use of double Boc protection to enhance material throughput. The key step in the synthesis is the Seyferth-Gilbert homologation, which is carefully optimized to avoid racemization . The compound is then subjected to Fmoc protection, making it suitable for SPPS .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors for the Seyferth-Gilbert homologation and Fmoc protection steps, ensuring that the compound is produced in sufficient quantities for commercial use .
化学反应分析
Types of Reactions
Fmoc-L-homopropargylglycine undergoes various chemical reactions, including:
Click Chemistry: The alkyne group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages.
Substitution Reactions: The alkyne group can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Copper (I) Catalysts: Used in click chemistry reactions.
Pyridine and Cu(OAc)2: Employed in Glaser coupling reactions.
Major Products
Triazole Derivatives: Formed through click chemistry.
Cyclic Peptides: Synthesized via Glaser coupling involving the alkyne group.
相似化合物的比较
Similar Compounds
Fmoc-L-propargylglycine: Another non-natural amino acid with an alkyne group, used similarly in SPPS and click chemistry.
Fmoc-L-azidoalanine: Contains an azide group, often used in conjunction with alkyne-containing compounds for click chemistry.
Uniqueness
Fmoc-L-homopropargylglycine is unique due to its extended alkyne side chain, which provides additional flexibility and reactivity compared to shorter alkyne-containing amino acids. This makes it particularly useful in the synthesis of cyclic peptides and other complex molecules .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18-19H,3,12-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISRBJULQYVYGV-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101170451 | |
| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101170451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942518-21-0 | |
| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942518-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101170451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The paper details an efficient method for synthesizing large quantities of enantiopure (>98% ee) Fmoc-L-homopropargylglycine []. This is significant because this noncanonical amino acid is a valuable building block for peptides. Its alkyne group allows for further functionalization via copper-assisted alkyne-azide cycloaddition, opening possibilities for creating peptides with tailored properties [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













